

2-Nitrobiphenyl CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Nitrobiphenyl

Cat. No.: B167123

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2-Nitrobiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Nitrobiphenyl**, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of a key synthetic pathway.

Chemical Identity and Properties

CAS Number: 86-00-0[1][2][3]

Molecular Formula: $C_{12}H_9NO_2$ [1]

Molecular Weight: 199.21 g/mol [1][4]

The molecular structure of **2-Nitrobiphenyl** consists of two phenyl rings linked by a single bond, with a nitro group substituted at the 2-position of one of the rings.

Table 1: Physicochemical Properties of **2-Nitrobiphenyl**

Property	Value	Reference
Physical State	Gold to tan crystals or brown solid	[4]
Melting Point	36.7 °C	[2]
Boiling Point	170 °C at 13 mmHg	[5]
IUPAC Name	1-nitro-2-phenylbenzene	[4]
Synonyms	2-Nitro-1,1'-biphenyl, o-Nitrobiphenyl	[2]

Experimental Protocols

The synthesis of **2-Nitrobiphenyl** is most effectively achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a modern and widely used method.

Synthesis of 2-Nitrobiphenyl via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of **2-Nitrobiphenyl** from 2-chloronitrobenzene and phenylboronic acid.

Materials:

- 2-chloronitrobenzene
- Phenylboronic acid
- 2 M aqueous Potassium Carbonate (K_2CO_3)
- Toluene
- Palladium(IV) tetrakis(triphenylphosphine) ($Pd(PPh_3)_4$)
- Nitrogen gas (N_2)

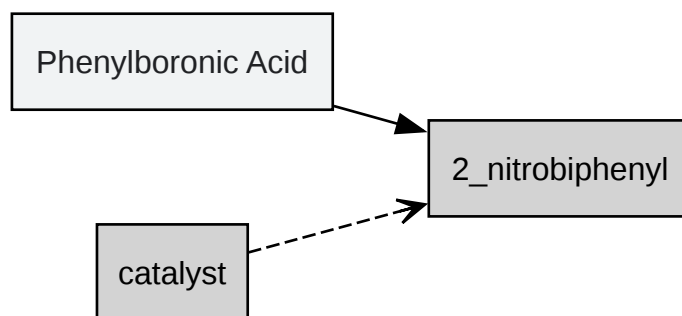
- Dichloromethane
- Water

Procedure:

- A mixture of 2-chloronitrobenzene, phenylboronic acid (1.1 equivalents), and 2 M aqueous K_2CO_3 (2 equivalents) is prepared in toluene (1.4 mL per mmol of the halogenated compound).
- The reaction mixture is sparged with nitrogen gas for 5 minutes to ensure an inert atmosphere.
- The catalyst, $Pd(PPh_3)_4$ (0.01 equivalents), is then added to the mixture.
- Nitrogen sparging is continued for an additional 10 minutes.
- The reaction is then heated to a temperature between 100 °C and 140 °C and allowed to react for 3 to 20 hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- Dichloromethane is added to the mixture, and the Pd/C catalyst is recovered by filtration.
- The filtrate is transferred to a separatory funnel, and the layers are separated.
- The organic layer (dichloromethane) is washed with water, dried, and the solvent is removed under reduced pressure to yield the **2-Nitrobiphenyl** compound.^[6]

Synthetic Pathway Visualization

The following diagram illustrates the Suzuki-Miyaura cross-coupling reaction for the synthesis of **2-Nitrobiphenyl**.



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Caption: Suzuki-Miyaura synthesis of **2-Nitrobiphenyl**.

Potential Metabolic Pathway

While specific metabolic pathways for **2-Nitrobiphenyl** are not extensively detailed, the metabolism of nitroaromatic compounds generally involves two primary routes. The first is the reduction of the nitro group to form the corresponding aniline. This reduction can be carried out by gastrointestinal tract bacteria. The second pathway involves the replacement of the nitro group with glutathione. For many nitroaromatic compounds, the reduction of the nitro group is a critical step, potentially leading to the formation of reactive intermediates.

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